molecular formula C14H9N3O4S B3224443 Methyl 2-(2-nitrophenyl)thiazolo[5,4-b]pyridine-6-carboxylate CAS No. 1231952-70-7

Methyl 2-(2-nitrophenyl)thiazolo[5,4-b]pyridine-6-carboxylate

Cat. No.: B3224443
CAS No.: 1231952-70-7
M. Wt: 315.31 g/mol
InChI Key: WFLXUFDHSBPKPX-UHFFFAOYSA-N
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Description

Methyl 2-(2-nitrophenyl)thiazolo[5,4-b]pyridine-6-carboxylate is a heterocyclic compound that features a thiazolo[5,4-b]pyridine core with a nitrophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-nitrophenyl)thiazolo[5,4-b]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2-bromo-3-nitropyridine in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to esterification with methyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-nitrophenyl)thiazolo[5,4-b]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Sodium methoxide, dimethyl sulfoxide.

    Ester Hydrolysis: Sodium hydroxide, hydrochloric acid.

Major Products Formed

    Reduction: 2-(2-aminophenyl)thiazolo[5,4-b]pyridine-6-carboxylate.

    Substitution: Various substituted thiazolo[5,4-b]pyridine derivatives.

    Hydrolysis: 2-(2-nitrophenyl)thiazolo[5,4-b]pyridine-6-carboxylic acid.

Scientific Research Applications

Methyl 2-(2-nitrophenyl)thiazolo[5,4-b]pyridine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(2-nitrophenyl)thiazolo[5,4-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The nitrophenyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-aminophenyl)thiazolo[5,4-b]pyridine-6-carboxylate: Similar structure but with an amino group instead of a nitro group.

    Methyl 2-(2-chlorophenyl)thiazolo[5,4-b]pyridine-6-carboxylate: Contains a chlorophenyl group instead of a nitrophenyl group.

Uniqueness

Methyl 2-(2-nitrophenyl)thiazolo[5,4-b]pyridine-6-carboxylate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .

Properties

IUPAC Name

methyl 2-(2-nitrophenyl)-[1,3]thiazolo[5,4-b]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O4S/c1-21-14(18)8-6-10-13(15-7-8)22-12(16-10)9-4-2-3-5-11(9)17(19)20/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLXUFDHSBPKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N=C1)SC(=N2)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl 6-chloro-5-(2-nitrobenzamido)nicotinate (1 eq), P2S5 (2.1 eq), and pyridine (7.6 eq) in p-xylene was heated at 130° C. for 2 h. The clear liquid was decanted and allowed to cool to room temperature. The resultant precipitate was collected by filtration and dried to give methyl 2-(2-nitrophenyl)thiazolo[5,4-b]pyridine-6-carboxylate (57% yield).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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